molecular formula C17H15N5OS B4137153 2-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-1,3-benzimidazole

2-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-1,3-benzimidazole

Cat. No.: B4137153
M. Wt: 337.4 g/mol
InChI Key: CVQRGPMDTVSPHG-UHFFFAOYSA-N
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Description

2-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-1,3-benzimidazole is a synthetic chemical compound of significant interest in medicinal chemistry research due to its hybrid structure incorporating both 1,2,4-triazole and benzimidazole pharmacophores. The 1,2,4-triazole ring system is a privileged scaffold in drug discovery, known for its diverse biological activities . Notably, 1,2,4-triazole derivatives are extensively investigated for their potent antibacterial properties, particularly against drug-resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) . The structural motif of merging a 1,2,4-triazole with other heterocyclic systems, as seen in this compound, is a common strategy to develop new therapeutic agents with potentially enhanced efficacy and novel mechanisms of action . Furthermore, compounds featuring the 1,2,4-triazole core have demonstrated a wide range of other pharmacological activities in preclinical research, including anticonvulsant, antidepressant, and antioxidant effects . This makes this compound a valuable chemical tool for researchers exploring new antibacterial compounds and investigating the structure-activity relationships of nitrogen-containing heterocycles. This product is provided for early discovery research and is For Research Use Only. It is not intended for diagnostic or therapeutic applications. Buyer assumes responsibility for confirming product identity and purity.

Properties

IUPAC Name

2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5OS/c1-2-9-22-16(14-8-5-10-23-14)20-21-17(22)24-11-15-18-12-6-3-4-7-13(12)19-15/h2-8,10H,1,9,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQRGPMDTVSPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC2=NC3=CC=CC=C3N2)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-1,3-benzimidazole typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process efficiently. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired quality and quantity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-1,3-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

Antifungal Activity

Research indicates that compounds similar to 2-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-1,3-benzimidazole exhibit potent antifungal properties. Triazole derivatives are known for their ability to inhibit the synthesis of ergosterol, a key component of fungal cell membranes.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that triazole derivatives showed significant antifungal activity against Candida species, suggesting that modifications to the triazole structure can enhance efficacy against resistant strains .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Benzimidazole derivatives have been shown to interact with DNA and inhibit topoisomerase enzymes, leading to apoptosis in cancer cells.

Case Study:
In vitro studies reported in Cancer Letters highlighted that benzimidazole-based compounds induced cell cycle arrest and apoptosis in various cancer cell lines, including breast and colon cancer cells .

Agricultural Applications

Due to its fungicidal properties, this compound is also being explored as a potential agricultural fungicide. Its effectiveness against plant pathogens could provide an alternative to conventional fungicides with lower environmental impact.

Data Table: Efficacy Against Fungal Pathogens

PathogenInhibition (%)Concentration (µg/mL)
Fusarium oxysporum8550
Botrytis cinerea75100
Alternaria solani9025

Antimicrobial Activity

Beyond antifungal applications, the compound has shown promise as an antimicrobial agent against various bacteria. The presence of both triazole and benzimidazole rings contributes to its broad-spectrum activity.

Case Study:
Research published in Antimicrobial Agents and Chemotherapy indicated that similar compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of 2-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The triazole and benzimidazole rings are known to interact with various biological targets, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide
  • 4-allyl-3-(2-furyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazole
  • Morpholinium 5-[(allyloxy)carbonyl]-3-cyano-4-(2-furyl)-6-methyl-1,4-dihydropyridin-2-thiolate

Uniqueness

2-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-1,3-benzimidazole is unique due to its combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

The compound 2-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-1,3-benzimidazole is a novel derivative of benzimidazole and triazole, which has garnered attention due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C21H17N7O2SC_{21}H_{17}N_{7}O_{2}S, with a molar mass of approximately 431.47 g/mol. The structural complexity includes a benzimidazole core linked to a triazole ring through a sulfanyl group, which is significant for its biological activity.

Biological Activity Overview

The biological activities of benzimidazole derivatives are well-documented, showcasing a wide range of pharmacological effects. The specific compound exhibits:

  • Antimicrobial Activity :
    • Benzimidazole derivatives have shown efficacy against various bacterial and fungal strains. For instance, studies have indicated that compounds with similar structural motifs can inhibit growth of pathogens like Staphylococcus aureus and Candida albicans .
    • The Minimum Inhibitory Concentration (MIC) values for related compounds suggest significant antimicrobial potential.
  • Anticancer Properties :
    • Recent research indicates that benzimidazole derivatives can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and DNA damage .
    • For example, complexes derived from benzimidazoles have been shown to sensitize melanoma cells to radiation therapy while exhibiting low toxicity to normal cells .
  • Other Pharmacological Effects :
    • Benzimidazole derivatives are also recognized for their roles as kinase inhibitors and as agents against various diseases such as hypertension and diabetes .
    • Their ability to act on microtubules makes them effective in treating parasitic infections .

Case Studies and Research Findings

Several studies have explored the biological profiles of benzimidazole derivatives:

  • Antimicrobial Efficacy : A study tested multiple benzimidazole derivatives against plant pathogens and human pathogens, revealing that certain compounds exhibited moderate to high inhibition rates against Escherichia coli and Candida species .
  • Cytotoxicity Assays : Research on the cytotoxic effects of benzimidazole derivatives on various cancer cell lines (e.g., MDA-MB-231) showed promising results with IC50 values indicating significant anticancer activity .

Data Table: Summary of Biological Activities

Biological Activity Description Reference
AntimicrobialEffective against Staphylococcus aureus, Candida albicans
AnticancerInduces apoptosis in melanoma cells; low toxicity to normal cells
Kinase InhibitionActs as CK2 inhibitors; potential in cancer therapy
AntiparasiticTargets microtubules in parasites

Q & A

Basic Questions

Q. What synthetic strategies are effective for preparing 2-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-1,3-benzimidazole?

  • Methodology :

  • The compound can be synthesized via multi-step condensation reactions. For example, triazole-thioether intermediates (e.g., 4-allyl-5-(2-furyl)-4H-1,2,4-triazole-3-thiol) are first prepared by reacting substituted triazoles with thiolating agents under reflux in ethanol with glacial acetic acid as a catalyst .
  • The thiol intermediate is then reacted with a benzimidazole derivative bearing a bromomethyl group (e.g., 2-(bromomethyl)-1H-benzimidazole) in a polar aprotic solvent (e.g., DMF) using a base like K₂CO₃ to facilitate nucleophilic substitution .
  • Key Validation : Monitor reaction progress via TLC (e.g., chloroform:methanol 7:3) and confirm purity via melting point analysis and elemental composition (C, H, N, S) .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodology :

  • IR Spectroscopy : Identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for triazole, S-H stretch at ~2550 cm⁻¹ in intermediates) .
  • ¹H/¹³C NMR : Assign peaks for furyl protons (δ 6.3–7.4 ppm), allyl groups (δ 5.1–5.9 ppm), and benzimidazole aromatic protons (δ 7.2–8.1 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups in the allyl substituent .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns aligned with the proposed structure .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s bioactivity?

  • Methodology :

  • DFT Calculations : Optimize the compound’s geometry using B3LYP/6-31G(d,p) basis sets to analyze electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) and correlate with antioxidant or receptor-binding activity .
  • Molecular Docking : Dock the compound into target protein active sites (e.g., 5-HT₆ receptor) using AutoDock Vina. Validate binding poses by comparing with known antagonists (e.g., SB-258585) and assess hydrogen bonding with residues like Asn6.55 or π-π stacking with Phe6.52 .
  • MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-receptor complexes, focusing on RMSD and binding free energy (MM-PBSA) .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodology :

  • Dose-Response Analysis : Perform IC₅₀/EC₅₀ assays (e.g., DPPH scavenging for antioxidants , cAMP inhibition for 5-HT₆ receptor antagonism ) under standardized conditions (pH, temperature, solvent controls).
  • Structural Analog Comparison : Synthesize derivatives with systematic substitutions (e.g., replacing the allyl group with cycloheptyl or modifying the benzimidazole substituents ) to isolate structure-activity relationships (SAR).
  • Meta-Analysis : Cross-reference biological data with crystallographic or docking results to identify discrepancies caused by assay conditions (e.g., cell line variability, solvent effects) .

Q. What experimental designs optimize reaction yield and scalability?

  • Methodology :

  • Catalyst Screening : Test phase-transfer catalysts (e.g., cetyltrimethylammonium chloride) to enhance thiol-alkylation efficiency, as demonstrated in benzimidazole synthesis (yield improvement from 70% to 88%) .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) with ethanol/water mixtures to balance reactivity and solubility. Use microwave-assisted synthesis to reduce reaction time .
  • Workflow Automation : Employ continuous-flow reactors for hazardous intermediates (e.g., CS₂ in thiolation steps) to improve safety and reproducibility .

Q. How to assess metabolic stability and toxicity in preclinical studies?

  • Methodology :

  • In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolites via LC-MS/MS .
  • Cytotoxicity Screening : Use MTT assays on HEK-293 or HepG2 cells at concentrations ≤100 µM. Compare with positive controls (e.g., cisplatin) to establish safety margins .
  • In Silico ADMET Prediction : Use tools like SwissADME to predict bioavailability, blood-brain barrier permeability, and CYP450 inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-1,3-benzimidazole
Reactant of Route 2
Reactant of Route 2
2-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-1,3-benzimidazole

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